molecular formula C4H3BrN2O B1374100 5-Bromo-1H-imidazole-2-carbaldehyde CAS No. 1260876-31-0

5-Bromo-1H-imidazole-2-carbaldehyde

Cat. No.: B1374100
CAS No.: 1260876-31-0
M. Wt: 174.98 g/mol
InChI Key: WLPRJSFHTBGZGK-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that features a bromine atom attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 1H-imidazole-2-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products

    Substitution: Products include 5-substituted imidazole derivatives.

    Oxidation: 5-Bromo-1H-imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-1H-imidazole-2-methanol.

    Condensation: Imine or hydrazone derivatives.

Scientific Research Applications

5-Bromo-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
  • 2-Imidazolecarboxaldehyde
  • 5-Bromoindole-3-carboxaldehyde

Uniqueness

5-Bromo-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group on the imidazole ring allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .

Properties

IUPAC Name

5-bromo-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPRJSFHTBGZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716888
Record name 5-Bromo-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260876-31-0
Record name 5-Bromo-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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